Anguivioside B

Description

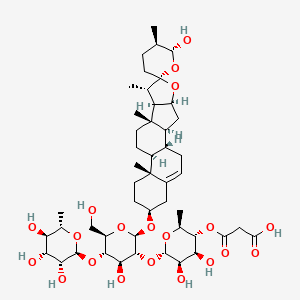

Anguivioside B is a steroidal glycoside isolated from plants of the Solanum genus, particularly S. nigrum, S. myriacanthum, and S. anguivi . Structurally, it belongs to the spirostanol saponin class, characterized by a cholestane backbone modified with hydroxyl groups and glycosidic linkages. This compound shares a 16,22-diketone glycoside framework with other Anguiviosides, such as Anguivioside XV (120) and XVI (121), which undergo hydroxylation at C-23 and C-26 followed by cyclization .

Properties

Molecular Formula |

C48H74O20 |

|---|---|

Molecular Weight |

971.1 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6S,6'R,7S,8R,9S,12S,13R,16S)-6'-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3-oxopropanoic acid |

InChI |

InChI=1S/C48H74O20/c1-19-9-14-48(68-42(19)59)20(2)32-28(67-48)16-27-25-8-7-23-15-24(10-12-46(23,5)26(25)11-13-47(27,32)6)62-45-41(66-44-37(57)35(55)39(22(4)61-44)64-31(52)17-30(50)51)38(58)40(29(18-49)63-45)65-43-36(56)34(54)33(53)21(3)60-43/h7,19-22,24-29,32-45,49,53-59H,8-18H2,1-6H3,(H,50,51)/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,32+,33+,34-,35+,36-,37-,38+,39+,40-,41-,42-,43+,44+,45-,46+,47+,48+/m1/s1 |

InChI Key |

RIJBKIQUODTRPB-UGSOCFOQSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)OC(=O)CC(=O)O)O)O)C)C)C)O[C@H]1O |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)OC(=O)CC(=O)O)O)O)C)C)C)OC1O |

Synonyms |

3-O-(4-O-maloyl-alpha-L-rhamnopyranosyl(1-->2))-alpha-L-rhamnopyra nosyl(1-->4)-beta-D-glucopyranoside (25R,26R)-spirost-5-en-3beta,26-diol anguivioside B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Anguivioside Family Members

Anguivioside B is closely related to other Anguiviosides, differing in hydroxylation patterns and glycosylation:

- Anguivioside III (118) and XI (119): Hydroxylated at C-23 and C-26 on spirostanol and furostanol skeletons, respectively .

- Anguivioside XV (120) and XVI (121) : Based on 16,22-diketone glycosides; Anguivioside XVI undergoes cyclization post-hydroxylation .

- Anguivioside A (114) : A 3β,16β,22,26-tetrahydroxycholestane glycoside, lacking the diketone moiety found in this compound .

Key Structural Differences

Functional Analogues from Solanum Species

This compound shares functional similarities with other glycoalkaloids and saponins:

- Solamargine and Solasonine : These solasodine-based glycoalkaloids exhibit cytotoxicity and antiviral activity but lack the 16,22-diketone structure of this compound .

- Torvosides A (64) and B (65): Flavonol glycosides with anti-inflammatory properties but distinct biosynthetic pathways .

- Sycophantine (16) : A glycoalkaloid from S. sycophanta with anti-tumor activity but differing in aglycone structure .

Bioactivity Comparison

Antiviral Potential

Cytotoxicity and Antitumor Effects

Q & A

Q. What experimental methods are recommended for the structural elucidation of Anguivioside B and its derivatives?

this compound's structural characterization requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) is critical for resolving its spirostanol/furostanol skeleton and glycosylation patterns, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular formulas. Chromatographic methods like HPLC and TLC should be employed to assess purity, particularly for novel derivatives. For reproducibility, experimental protocols must detail solvent systems, instrument parameters, and reference standards, as outlined in guidelines for natural product characterization .

Q. How can researchers design robust bioactivity assays for this compound?

Bioactivity studies should begin with hypothesis-driven in vitro assays (e.g., cytotoxicity via MTT assays, anti-inflammatory activity via COX-2 inhibition). Standardize cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer activity). Dose-response curves and IC50 calculations are essential. For in vivo models, adhere to ethical guidelines and use established disease models (e.g., rodent hypertension models for antihypertensive testing). Ensure assays include triplicate measurements and statistical validation (e.g., ANOVA) to minimize variability .

Q. What are the key considerations for isolating this compound from plant sources?

Extraction efficiency depends on solvent polarity (e.g., methanol for polar saponins), plant tissue preparation (lyophilization vs. fresh), and purification strategies (e.g., column chromatography with silica gel or RP-18). Validate each step with TLC/HPLC and compare retention times to published data. Document yield percentages and purity levels to facilitate cross-study comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies?

Discrepancies in bioactivity data (e.g., varying IC50 values for cytotoxicity) may arise from differences in assay protocols, compound purity, or biological models. Address these by:

- Conducting meta-analyses to identify methodological outliers.

- Replicating studies under controlled conditions (e.g., standardized cell lines, solvent controls).

- Applying triangulation with orthogonal assays (e.g., combining apoptosis markers with cytotoxicity data). Cross-referencing structural data (NMR, MS) ensures compound identity aligns with prior studies .

Q. What strategies optimize the biogenetic pathway analysis of this compound in Solanum species?

Investigate biosynthetic pathways using isotopic labeling (e.g., ¹³C-glucose tracing) and gene expression profiling (RNA-seq of key enzymes like cytochrome P450s). Compare intermediates (e.g., pennogenin derivatives) across plant developmental stages. Computational tools (molecular docking, pathway prediction software) can model hydroxylation and glycosylation steps, validated via knock-out mutants in model plants .

Q. How should researchers design studies to translate in vitro bioactivities of this compound to in vivo or clinical contexts?

Prioritize pharmacokinetic studies (e.g., bioavailability, half-life) using LC-MS/MS in rodent models. Assess toxicity via histopathology and serum biomarkers. For clinical relevance, integrate omics data (transcriptomics/proteomics) to identify molecular targets (e.g., NF-κB for anti-inflammatory effects). Use FINER criteria to ensure research questions are feasible and ethically aligned with translational goals .

Q. What methodologies validate the synergistic effects of this compound with other bioactive compounds?

Employ combination index (CI) analysis via the Chou-Talalay method, testing this compound with compounds sharing mechanistic pathways (e.g., paclitaxel for anticancer synergy). Use isobolograms to distinguish additive vs. synergistic interactions. Validate findings in 3D cell cultures or co-culture systems to mimic physiological complexity. Document synergistic ratios and statistical significance (p < 0.05) .

Q. How can researchers ensure chemical and metabolic stability of this compound in experimental settings?

Perform stability studies under varying pH, temperature, and light conditions using accelerated degradation protocols (ICH guidelines). Monitor degradation products via LC-MS and compare to stability data of analogous saponins. For metabolic stability, use liver microsome assays (human/rodent) to identify major metabolites and CYP450 involvement .

Methodological Frameworks

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Apply the PICO framework (Population: biological target; Intervention: this compound; Comparison: controls/analogs; Outcome: bioactivity metric) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Q. How should researchers address reproducibility challenges in this compound studies?

Adhere to the ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Publish raw data (spectra, chromatograms) in supplementary materials and detail statistical methods (e.g., Shapiro-Wilk test for normality). Use open-source tools (e.g., PubChem for spectral validation) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.